molecular formula C12H13ClN2O3 B2936813 (E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one CAS No. 477851-42-6

(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one

Cat. No. B2936813
CAS RN: 477851-42-6
M. Wt: 268.7
InChI Key: VZBMXTUMWIAHSP-CRBIDOIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C12H13ClN2O3 and its molecular weight is 268.7. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Hydrogen Bonding

The crystal structures and hydrogen bonding of related enaminones, including those with chlorophenyl groups, have been a subject of study. For example, Kubicki et al. (2000) investigated anticonvulsant enaminones, noting hydrogen bond formations in their structures. This type of research is vital for understanding the molecular interactions and properties of such compounds, which can have implications in pharmaceuticals and materials science (Kubicki, Bassyouni, & Codding, 2000).

Copolymerization Potential

Mizuya, Yokozawa, and Endo (1989) explored the copolymerization of methoxyallene with 4-chlorophenyl isocyanate, demonstrating the potential of these compounds in polymer science. This research highlights the versatility of these compounds in creating novel materials with unique properties, such as polyamides with reactive exo-methylene groups (Mizuya, Yokozawa, & Endo, 1989).

Nonlinear Optical Properties

Research by Shkir et al. (2019) on chalcone derivatives, including those with chlorophenyl, delves into their nonlinear optical (NLO) properties. These studies are crucial for developing materials for semiconductors and other electronic applications. The NLO activities and thermal stability of these compounds make them suitable for various semiconductor devices (Shkir et al., 2019).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds with chlorophenyl groups are also key research areas. For instance, Johnson et al. (2006) reported on the synthesis and characterization of a similar compound, providing insights into its crystal structure and bonding features. This kind of research aids in the development of new compounds with potential applications in various fields, from medicine to materials science (Johnson et al., 2006).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMDNHXBNIVMQX-HQNMPQEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one

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